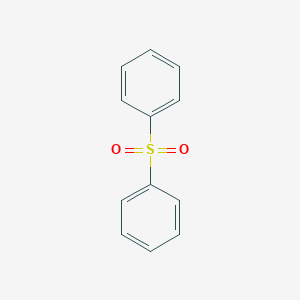

Diphenyl sulfone

描述

Historical Context and Evolution of Research on Diphenyl Sulfone

The scientific journey of sulfones began in the 19th century with the development of initial synthesis methods. However, specific research focusing on this compound and its derivatives gained momentum in the early 20th century. A significant milestone in the broader field was the synthesis of 4,4'-diamino-diphenyl-sulfone, a derivative of this compound, in 1908. More detailed descriptions of its synthesis were reported in 1938, highlighting its role as an intermediate for colorants.

The primary and most established method for synthesizing the parent this compound is through the Friedel-Crafts sulfonylation of benzene (B151609). This reaction typically involves reacting benzene with benzenesulfonyl chloride or sulfuric acid and oleum, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Initially, the research and application of this compound were closely tied to the dye industry and the development of sulfa drugs. Over the decades, the focus of research has evolved significantly. The mid-20th century saw a growing interest in polymer chemistry, which uncovered the exceptional properties of this compound as a high-temperature solvent. This discovery was pivotal for the processing of high-performance polymers that were otherwise difficult to dissolve, opening up new avenues for material science. The evolution of research on this compound is marked by a transition from its foundational role in organic synthesis and medicinal chemistry to its current status as a key enabler in the field of advanced materials.

| Decade | Key Research Focus | Notable Developments |

| Early 1900s | Synthesis of Derivatives | Synthesis of 4,4'-diamino-diphenyl-sulfone (1908). |

| 1930s | Intermediate for Dyes | Detailed synthesis methods for derivatives used in colorants. |

| Mid-1900s | Polymer Chemistry | Discovery as a high-temperature solvent for polymers. |

| Late 1900s | Advanced Materials | Application in processing polymers like PEEK and PES. |

| 2000s-Present | Process Optimization & New Applications | Development of eco-friendly synthesis catalysts; use in electronics and pharmaceuticals. |

Contemporary Significance of this compound in Chemical Science

In modern chemical science, this compound's significance is multifaceted, with its applications spanning across several high-tech industries. Its robust chemical structure and thermal stability make it an invaluable component in numerous processes and products.

High-Performance Polymers: this compound is critically important as a high-temperature solvent for the synthesis and processing of advanced polymers such as polyether ether ketone (PEEK), polyethersulfone (PES), and other polysulfones. chemimpex.comnbinno.com These polymers are sought after in the aerospace, automotive, and electronics industries for their exceptional mechanical strength, thermal resistance, and chemical inertness. nbinno.com The ability of this compound to dissolve these rigid polymers at elevated temperatures is a key factor in manufacturing components that can withstand extreme conditions. wikipedia.org

Pharmaceutical and Agrochemical Synthesis: The compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comnbinno.com Its structural backbone is incorporated into molecules designed for specific biological activities. Substituted diphenyl sulfones, for instance, have been synthesized and evaluated for their antagonistic activities towards certain receptors in drug discovery research.

Textile Industry: In textile manufacturing, this compound is utilized as a dyeing agent and stabilizer. chemimpex.comnbinno.com Its application helps to improve the colorfastness and durability of fabrics, contributing to higher quality and longer-lasting textile products. nbinno.com

Electronics: The electronics sector employs this compound in the manufacturing of components that require high thermal stability and flame-retardant properties, such as connectors, switches, and circuit boards. It is also used in the formulation of photoresists for semiconductor fabrication. chemimpex.com

The diverse applications of this compound underscore its versatility and importance in contemporary chemical research and industry.

Methodological Approaches in this compound Research

The study and application of this compound are supported by a range of established and innovative methodological approaches, from its synthesis to its characterization.

Synthesis Methods:

Friedel-Crafts Sulfonylation: This remains a primary method for synthesizing this compound. Research continues to focus on optimizing this reaction, particularly through the development of more environmentally friendly and reusable solid acid catalysts, such as zeolites and metal-exchanged clays, to replace traditional Lewis acids. scispace.comresearchgate.netrsc.org

Oxidation of Sulfides: this compound can be synthesized by the oxidation of diphenyl sulfide (B99878). thieme-connect.com Modern research in this area explores selective and efficient oxidation methods, including the use of homogeneous catalysts like methyltrioxorhenium with hydrogen peroxide as a green oxidant.

Coupling Reactions: Newer synthetic routes involve various coupling reactions. For example, the reaction of sodium arylsulfinates with aryl bromides in the presence of a copper catalyst provides a pathway to unsymmetrical diaryl sulfones. chemicalbook.com

Characterization Techniques: The structural confirmation and purity analysis of this compound and its derivatives are crucial aspects of its research. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for separation and identification of the compound and potential impurities.

X-ray Crystallography: Provides definitive information on the solid-state structure of the molecule.

These methodological approaches are continuously being refined to improve efficiency, yield, and sustainability, reflecting the ongoing innovation in the field of this compound research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzenesulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTYYGOKRVBIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041892 | |

| Record name | Diphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; [Merck Index] Fine faintly brown crystals; [MSDSonline] | |

| Record name | Benzene, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000153 [mmHg] | |

| Record name | Diphenyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

127-63-9 | |

| Record name | Phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25W2CFS3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies of Diphenyl Sulfone and Its Derivatives

Catalytic Oxidation Pathways for Diphenyl Sulfone Synthesis

The direct oxidation of diphenyl sulfide (B99878) (Ph₂S) to this compound (Ph₂SO₂) is a primary route, typically involving an intermediate diphenyl sulfoxide (B87167) (Ph₂SO). Catalytic systems are crucial for controlling the reaction pathway, enhancing selectivity towards the desired sulfone, and operating under milder conditions. Hydrogen peroxide (H₂O₂) is frequently employed as the oxidant due to its environmental benignity, producing water as a byproduct.

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and reusability, making it highly desirable for industrial applications. Various solid materials, including metal oxides and heteropolyacids, have been investigated as heterogeneous catalysts for the oxidation of diphenyl sulfide.

Titanium dioxide (TiO₂) in its various crystalline forms, particularly anatase and rutile, has been extensively studied for the catalytic and photocatalytic oxidation of diphenyl sulfide (Ph₂S) using hydrogen peroxide (H₂O₂). The choice of TiO₂ polymorph significantly influences the reaction pathway and product selectivity.

Anatase TiO₂: Anatase TiO₂ exhibits catalytic activity in both dark (catalytic) and UV-irradiated (photocatalytic) conditions for the oxidation of Ph₂S. Under these conditions, anatase predominantly leads to the formation of this compound (Ph₂SO₂) with high selectivity, often approaching 100% after several hours of reaction researchgate.netresearchgate.netnih.govuj.edu.plrsc.org.

Rutile TiO₂: In contrast, rutile TiO₂ is catalytically inactive in the absence of UV light. Its activity is confined to photocatalytic oxidation, where it primarily yields diphenyl sulfoxide (Ph₂SO) with high selectivity within a shorter reaction time (e.g., 15 minutes) researchgate.netresearchgate.netnih.govuj.edu.plrsc.org. Rutile is less efficient in promoting the second oxidation step from sulfoxide to sulfone compared to anatase nih.gov.

Table 1: TiO₂ Polymorphs in Diphenyl Sulfide Oxidation

| Catalyst | Reaction Type | Oxidant | Substrate | Primary Product | Yield (%) | Selectivity (%) | Time (h) | Reference(s) |

| Anatase TiO₂ | Catalytic | H₂O₂ | Diphenyl sulfide | This compound | ~100 | ~100 | 3 | researchgate.netresearchgate.netnih.govuj.edu.plrsc.org |

| Anatase TiO₂ | Photocatalytic | H₂O₂ | Diphenyl sulfide | This compound | ~100 | ~100 | 3 | researchgate.netresearchgate.netnih.govuj.edu.plrsc.org |

| Rutile TiO₂ | Photocatalytic | H₂O₂ | Diphenyl sulfide | Diphenyl sulfoxide | ~100 | ~100 | 0.25 | researchgate.netresearchgate.netnih.govuj.edu.plrsc.org |

| TiO₂ (P25, mixed) | Catalytic | H₂O₂ | Diphenyl sulfide | This compound | High | High | - | researchgate.netnih.gov |

| TiO₂ (P25, mixed) | Photocatalytic | H₂O₂ | Diphenyl sulfide | This compound | High | High | - | researchgate.netnih.gov |

Hydrogen peroxide (H₂O₂) is a critical component in TiO₂-mediated oxidation reactions, serving not only as the primary oxidant but also influencing the reaction mechanisms and the generation of reactive oxygen species. H₂O₂ exhibits a dual role:

Substrate and Oxidant: It directly participates as a substrate in the oxidation of diphenyl sulfide, particularly in reactions catalyzed by anatase TiO₂ researchgate.netresearchgate.netnih.gov.

Reactive Species Generation: In photocatalytic processes, H₂O₂ plays a vital role in the formation of highly reactive oxygen species, such as hydroxyl radicals (HO•) and superoxide (B77818) radicals (O₂•⁻) researchgate.netresearchgate.netnih.gov. At rutile TiO₂, H₂O₂ enhances the photocatalytic production of HO•, which is otherwise inefficient researchgate.netnih.gov. For anatase TiO₂, H₂O₂ addition leads to increased O₂•⁻ generation through oxidation by holes nih.gov.

The use of H₂O₂ is favored due to its favorable environmental profile, being non-toxic and producing only water as a byproduct researchgate.netnih.gov.

Achieving high selectivity for this compound (Ph₂SO₂) over diphenyl sulfoxide (Ph₂SO) is a key objective in the synthesis. Various catalytic systems have been developed to promote this selectivity:

TiO₂ Catalysts: As detailed above, anatase TiO₂ and mixed anatase-rutile systems are effective in directing the oxidation towards the sulfone, particularly under photocatalytic conditions researchgate.netresearchgate.netnih.govuj.edu.plrsc.orgnih.gov.

WOx-ZrO₂ Catalysts: Catalysts based on tungsten oxide supported on zirconia (WOx-ZrO₂) have demonstrated excellent performance, achieving nearly 100% conversion of diphenyl sulfide and over 90% selectivity towards this compound researchgate.net.

Heteropolyacids (HPAs): Keggin-type heteropolyacids, especially when immobilized on supports like silica (B1680970), have shown remarkable selectivity for the oxidation of diphenyl sulfide to both sulfoxide and sulfone conicet.gov.arconicet.gov.arresearchgate.netresearchgate.nettandfonline.com.

Molybdenum Catalysts: Supported molybdenum catalysts, including Keggin HPAs and other Mo-based complexes, are also highly effective. For instance, (NH₄)₆MnMo₉O₃₂ has exhibited high reactivity and good selectivity to sulfones in the presence of H₂O₂ conicet.gov.ar.

Keggin heteropolyacids (HPAs) represent a significant class of catalysts for the selective oxidation of diphenyl sulfide due to their unique structural and redox properties. These compounds, particularly when supported, offer enhanced catalytic activity and facilitate easier separation and recycling conicet.gov.arconicet.gov.arresearchgate.netresearchgate.net.

HPAs with Keggin structures, such as H₆PMo₁₁BO₄₀, H₆PMo₁₁BiO₄₀, H₆PMo₁₁LaO₄₀, and H₆PMo₁₁YO₄₀, have been synthesized and immobilized on various silica supports conicet.gov.arconicet.gov.ar. These supported catalysts have demonstrated high selectivity in the oxidation of diphenyl sulfide to diphenyl sulfoxide and this compound using H₂O₂ as the oxidant conicet.gov.arconicet.gov.arresearchgate.net. For example, V- and Al-modified Keggin phosphomolybdic HPAs supported on silica have yielded excellent results researchgate.nettandfonline.com. A chromium-substituted Keggin type polyoxometalate, (TBA)₄[PW₁₁CrO₃₉]·3H₂O, has also proven effective in synthesizing sulfones with high yields under mild conditions researchgate.net. The reusability of these supported HPAs contributes to their appeal for greener chemical processes conicet.gov.arconicet.gov.arresearchgate.net.

Supported molybdenum (Mo) catalysts have emerged as highly active and selective systems for the synthesis of this compound from diphenyl sulfide. This category includes various Mo-based materials, such as supported heteropolyacids and organometallic complexes.

Supported Keggin HPAs: As mentioned, Mo-based Keggin HPAs immobilized on silica supports are particularly effective. They offer high selectivity and can be reused, aligning with green chemistry principles conicet.gov.arconicet.gov.arresearchgate.net.

WOx-ZrO₂ Catalysts: While containing tungsten, these catalysts function similarly to Mo-based systems and have shown excellent conversion (~100%) and selectivity (>90%) for this compound production researchgate.net.

Molybdenum Complexes: Dioxomolybdenum complexes, such as MoO₂(acac)₂, immobilized on supports like zeolite beta, have been utilized for the selective oxidation of sulfides to sulfones using H₂O₂ researchgate.net.

Heteropolymolybdates: Specific heteropolymolybdates, like (NH₄)₆MnMo₉O₃₂, have demonstrated high reactivity and good selectivity towards sulfones in the oxidation of diphenyl sulfide with H₂O₂ at moderate temperatures (e.g., 80°C) conicet.gov.ar.

These catalysts enable the efficient conversion of diphenyl sulfide to this compound, often with high yields and selectivities, under optimized reaction conditions involving specific catalyst loadings, temperatures, and oxidant equivalents researchgate.netconicet.gov.arconicet.gov.arconicet.gov.arresearchgate.netresearchgate.net.

Table 2: Keggin Heteropolyacids and Supported Molybdenum Catalysts for this compound Synthesis

| Catalyst | Support | Oxidant | Substrate | Product | Yield (%) | Selectivity (%) | Temp. (°C) | Time (h) | Reusability | Reference(s) |

| H₆PMo₁₁BO₄₀, H₆PMo₁₁BiO₄₀, etc. | Silica (functionalized) | H₂O₂ | Diphenyl sulfide | This compound | High | High | 25-50 | Varies | Yes | conicet.gov.arconicet.gov.arresearchgate.net |

| WOx-ZrO₂ | Zirconia | H₂O₂ | Diphenyl sulfide | This compound | ~100 | >90 | - | 1 | - | researchgate.net |

| MoO₂(acac)₂ | Zeolite beta | H₂O₂ | Sulfides | Sulfones | 82–98 | High | - | Varies | Yes | researchgate.net |

| (TBA)₄[PW₁₁CrO₃₉]·3H₂O | - | H₂O₂ | Sulfides | Sulfones | Excellent | Excellent | Mild | Varies | - | researchgate.net |

| (NH₄)₆MnMo₉O₃₂ | - (bulk) | H₂O₂ | Diphenyl sulfide | This compound | 100 | Good | 80 | <0.33 | - | conicet.gov.ar |

| V- and Al-modified Keggin HPAs | Silica | H₂O₂ | Sulfides | Sulfoxides/Sulfones | Excellent | Excellent | 25 | Varies | Yes | researchgate.nettandfonline.com |

Compound List:

this compound (DPS)

Diphenyl sulfide (Ph₂S)

Diphenyl sulfoxide (Ph₂SO)

Titanium dioxide (TiO₂)

Anatase

Rutile

Hydrogen peroxide (H₂O₂)

Hydroxyl radicals (HO•)

Superoxide radicals (O₂•⁻)

Keggin heteropolyacids (HPAs)

Tungsten oxide (WOx)

Zirconia (ZrO₂)

Molybdenum (Mo)

Ammonium (B1175870) molybdate (B1676688)

Molybdenum acetylacetonate (B107027) (MoO₂(acac)₂)

Phosphomolybdic acid (H₃PMo₁₂O₄₀)

Vanadium (V)

Aluminum (Al)

Chromium (Cr)

Tungsten (W)

Zirconium (Zr)

Manganese (Mn)

Boron (B)

Bismuth (Bi)

Lanthanum (La)

Yttrium (Y)

Sodium chlorite (B76162) (NaClO₂)

Hydrochloric acid (HCl)

Chlorine dioxide

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis offers precise control over reaction pathways, enabling efficient transformations under mild conditions.

Methyltrioxorhenium (MTO) has emerged as a highly effective homogeneous catalyst for the oxidation of sulfides to sulfones, utilizing hydrogen peroxide (H₂O₂) as a green oxidant. This catalytic system facilitates the conversion of diaryl sulfides, such as diphenyl sulfide, to their corresponding sulfones under relatively mild conditions.

The MTO catalyst reacts with hydrogen peroxide to form active peroxo species, which then transfer oxygen atoms to the sulfur atom of the sulfide. By controlling the stoichiometry of the oxidant and the reaction conditions, selective oxidation to either sulfoxides or sulfones can be achieved. For the quantitative formation of this compound from diphenyl sulfide, approximately 2.2 molar equivalents of H₂O₂ and more than 2 mol% of MTO are typically employed oup.com. Reactions can be conducted in solvents like ethanol (B145695) or acetonitrile (B52724) at room temperature or slightly elevated temperatures (e.g., 50 °C) oup.comcolab.ws. The use of urea-hydrogen peroxide (UHP) has also been reported as an alternative oxidant in MTO-catalyzed sulfone synthesis researchgate.net.

Table 1: MTO-Catalyzed Oxidation of Sulfides to Sulfones

| Catalyst | Oxidant | Substrate Example | Product Example | Solvent | Conditions | Yield (Example) | Citation |

|---|---|---|---|---|---|---|---|

| MTO | H₂O₂ | Diphenyl sulfide | This compound | Ethanol, Acetonitrile | Room temp, 1-2 mol% MTO, 2.2 equiv H₂O₂ | Up to 96% (Diphenyl sulfide to this compound) | oup.com, mdpi.comresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integrated into synthetic methodologies, emphasizing the use of environmentally benign reagents, solvents, and energy-efficient processes.

Hydrogen peroxide (H₂O₂) stands out as a preferred oxidant due to its high atom economy and the generation of water as the sole byproduct oup.comcolab.wsmdpi.comorientjchem.org. Various catalytic systems, including those employing MTO oup.com, molybdenum-based catalysts colab.ws, and biocatalysts orientjchem.org, effectively utilize H₂O₂ for sulfide oxidation.

A notable green approach involves the in situ generation of chlorine dioxide (ClO₂) from sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in organic solvents like ethyl acetate (B1210297) or acetonitrile. This method allows for the selective and efficient oxidation of sulfides to sulfones, with diphenyl sulfide being converted to this compound in yields up to 96% under mild conditions mdpi.comresearchgate.net.

Biocatalytic methods, employing fungi such as Aspergillus ochraceus and Penicillium funiculosum, offer an environmentally benign route to sulfones, operating without organic solvents under mild conditions orientjchem.org. Furthermore, photocatalytic methods utilizing visible light and oxygen as the oxidant in green solvents like ethanol and water are being explored for sustainable synthesis, with potential for scalability in flow systems rsc.org.

Table 2: Green Chemistry Approaches in Sulfone Synthesis

| Method | Oxidant | Solvent | Conditions | Key Features | Product Example | Citation |

|---|---|---|---|---|---|---|

| MTO-catalyzed oxidation | H₂O₂ | Ethanol, Acetonitrile | Room temp, mild | Environmentally benign, recyclable catalyst | This compound | oup.com, mdpi.com |

| NaClO₂/HCl (in situ ClO₂) | NaClO₂/HCl | Ethyl acetate, Acetonitrile | Room temp, mild | Green, scalable, selective | This compound | mdpi.comresearchgate.net |

| Biocatalytic oxidation | N/A (fungi) | Water (no organic solvents) | Mild conditions | Environmentally benign, no organic solvents | Sulfones | orientjchem.org |

Novel Synthetic Routes to this compound Derivatives

The development of novel synthetic routes has expanded the accessibility of diverse this compound derivatives, often employing transition metal catalysis.

Palladium catalysis has proven instrumental in constructing sulfone linkages through various cross-coupling strategies. A significant advancement is the palladium-catalyzed three-component coupling reaction involving aryl lithium species, aryl/heteroaryl/alkenyl halides or triflates, and DABSO (a sulfur dioxide surrogate) nih.govchemistryviews.orgrsc.org. This method allows for the convergent synthesis of a broad range of aryl, heteroaryl, and alkenyl sulfones under mild conditions with excellent functional group tolerance.

Other palladium-catalyzed approaches include the coupling of arenesulfinate salts with aryl bromides or triflates to yield unsymmetrical diaryl sulfones thieme-connect.comresearchgate.net, and cross-electrophile coupling reactions involving aryl iodides, alkyl bromides, and SO₂ for the synthesis of aryl-alkyl sulfones rsc.orgrsc.orgdntb.gov.ua. Palladium catalysis also enables intramolecular oxidative arylations, providing access to fused biaryl sulfones, such as dibenzothiophene-5,5-dioxides, through regioselective cyclization acs.org.

Table 3: Palladium-Catalyzed Sulfone Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Conditions | Key Features | Citation |

|---|---|---|---|---|---|---|

| Three-component coupling | Pd catalyst + DABSO | Aryl lithium + (pseudo)halide + SO₂ | Aryl/Alkenyl/Heteroaryl sulfones | Mild, wide scope, functional group tolerance | Convergent synthesis | nih.govchemistryviews.orgrsc.org |

| Cross-coupling | Pd catalyst | Arenesulfinate salts + Aryl halides/triflates | Unsymmetrical diaryl sulfones | Mild conditions | Efficient route | thieme-connect.comresearchgate.net |

| Cross-electrophile coupling | Pd catalyst | Aryl iodides + Alkyl bromides + SO₂ | Aryl-alkyl sulfones | Mild, metal-reductant free | Direct synthesis | rsc.orgrsc.orgdntb.gov.ua |

Copper catalysis offers efficient and often mild routes to diaryl sulfones. Carbon-supported copper nanoparticles (Cu-NP) have demonstrated high catalytic activity in the synthesis of diaryl sulfones through the coupling of arylboronic acids and arylsulfonyl hydrazides at room temperature rsc.orgresearchgate.netdntb.gov.ua. These heterogeneous catalysts are often easily separated and reused, aligning with green chemistry principles researchgate.nettandfonline.com.

Other copper-catalyzed methods include the coupling of sodium p-toluenesulfinate with arenediazonium salts using CuI, providing diaryl sulfones in good yields under mild conditions researchgate.net. Copper(I) catalysts have also been employed for the cross-coupling of aryl tosylates with sodium arylsulfinates researchgate.net. While primarily focused on sulfoxide synthesis, copper-Schiff base complexes have also been investigated for the asymmetric oxidation of sulfides, with potential for sulfone formation ucc.ienih.gov.

Table 4: Copper-Catalyzed Sulfone Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Conditions | Key Features | Citation |

|---|---|---|---|---|---|---|

| Coupling | Cu-NP / Cu(I) / Cu(II) | Arylboronic acids + Arylsulfonyl hydrazides | Diaryl sulfones | Room temp, mild | Nanomagnetic, recyclable, efficient | rsc.orgresearchgate.netdntb.gov.uatandfonline.com |

| Coupling | CuI | Sodium p-toluenesulfinate + Arenediazonium salts | Diaryl sulfones | Mild conditions | Simple, efficient, good yields | researchgate.net |

| Coupling | Cu(I) | Aryl tosylates + Sodium arylsulfinates | Diaryl sulfones | Mild conditions | Efficient, simple | researchgate.net |

Compound List:

this compound

Diphenyl sulfide

Diphenyl sulfoxide

Methyl phenyl sulfone

Methyl phenyl sulfoxide

Thioanisole

Aryl sulfones

Alkyl sulfones

Alkenyl sulfones

Benzyl sulfones

Fused biaryl sulfones

Dibenzothiophene-5,5-dioxides

Sulfides

Sulfoxides

Sulfones

Arylboronic acids

Arylsulfonyl hydrazides

Arenesulfinate salts

Aryl halides

Aryl triflates

Sodium p-toluenesulfinate

Arenediazonium salts

Aryl lithium species

Alkyl bromides

Allylic acetates

DABSO (SO₂ surrogate)

Benzyl trimethylammonium triflates

Methyltrioxorhenium (MTO)

Urea-hydrogen peroxide (UHP)

Sodium chlorite (NaClO₂)

Hydrochloric acid (HCl)

Chlorine dioxide (ClO₂)

Hydrogen peroxide (H₂O₂)

Oxygen (O₂)

Palladium catalysts

Copper catalysts (Cu-NP, CuI, Cu(II) complexes, Cu-Schiff base)

Mechanistic Investigations of this compound Synthesis Reactions

Kinetic Isotope Effect Studies in Sulfone Formation

Kinetic Isotope Effect (KIE) studies are a cornerstone of mechanistic organic chemistry, offering quantitative insights into the role of specific bonds in the rate-determining step of a reaction. By substituting an atom with its heavier isotope (most commonly hydrogen with deuterium (B1214612), or ¹²C with ¹³C), researchers can observe changes in reaction rates. A significant primary KIE (kH/kD > 1) typically indicates that the bond to the isotopically substituted atom is cleaved in the rate-limiting step. Conversely, a secondary KIE suggests the isotopically substituted atom is involved in the transition state but its bond is not being broken.

In the context of sulfone synthesis and related reactions, KIE studies have illuminated critical mechanistic details:

Vinyl Sulfone Synthesis: In the molybdenum-catalyzed synthesis of vinyl sulfones from styrenes, competition experiments using deuterated styrenes demonstrated a strong primary KIE of kH/kD = 4.04 when the α-position was deuterated. This finding strongly suggests that the cleavage of the C–H bond at the α-carbon is the rate-determining step in the elimination process leading to vinyl sulfone formation d-nb.inforesearchgate.net.

Nickel-Catalyzed Olefination: For the nickel-catalyzed olefination of alcohols with sulfones, deuterium labeling experiments on [α,α-D₂]biphenyl methanol (B129727) revealed a KIE of kH/kD = 3.1. This value indicates that the C–H bond cleavage at the α-position of the alcohol is involved in the rate-determining step of this transformation acs.org.

Aromatic Sulfonation: Investigations into the sulfonation of benzene (B151609) with sulfur trioxide have yielded KIE values for hydrogen (kH/kD) ranging from 1.14 to 1.35, depending on the solvent used. These values suggest that proton removal from the intermediate sigma-complex might be a rate-limiting process in certain sulfonation mechanisms. In contrast, sulfonylation reactions under similar conditions showed KIE values close to unity (e.g., 0.86-0.96), implying that C–H bond breaking is not the rate-determining step in those pathways researchgate.netresearchgate.net. For the sulfonation of p-dichlorobenzene, no primary KIE of hydrogen was observed, pointing to a different rate-determining step researchgate.netscilit.com.

Sulfone Formation via Singlet Oxygen: Studies on the formation of sulfones from sulfides and singlet oxygen have reported KIEs of kH/kD = 2-4 for methyl protons. This observation supports a mechanism where intramolecular proton abstraction in persulfoxide intermediates, leading to S-hydroperoxysulfonium ylides, is the rate-determining step acs.org.

Table 1: Kinetic Isotope Effects in Sulfone-Related Reactions

| Reaction Type | Substrate/Labeled Position | Isotope Studied | KIE (kH/kD) | Mechanistic Implication |

| Vinyl Sulfone Synthesis (Elimination) | Styrene (α,α-d₂-styrene) | C–H at α-position | 4.04 | C–H bond cleavage at the α-position is rate-determining. |

| Nickel-Catalyzed Olefination | [α,α-D₂]biphenyl methanol (α-position) | C–H at α-position | 3.1 | C–H bond cleavage at the α-position is involved in the rate-determining step. |

| Aromatic Sulfonation (Benzene) | Benzene-d₁ | C–H | 1.14–1.35 | Proton removal from the sigma-complex may be rate-limiting. |

| Sulfone Formation (Singlet Oxygen) | Methyl protons of sulfide | C–H | 2–4 | Intramolecular proton abstraction in persulfoxides is rate-determining. |

| C–S Bond Functionalization (Dehydrogenation) | Cyclohexane vs. Cyclohexane-d₁₄ | C–H | 4 | Dehydrogenation process is involved in the rate-determining step. |

Deuterium Labeling Experiments for Mechanism Elucidation

Deuterium labeling experiments are a powerful technique for tracing the fate of atoms and understanding reaction mechanisms by strategically incorporating deuterium into reactants. By observing how the reaction proceeds with a deuterated substrate, chemists can identify which bonds are broken and formed, the sequence of events, and the nature of intermediates.

Key findings from deuterium labeling studies in sulfone chemistry include:

Nickel-Catalyzed Olefination: In the nickel-catalyzed olefination of alcohols with sulfones, the reaction of [α,α-D₂]biphenyl methanol with a sulfone resulted in 78% deuterium incorporation at the α-position of the product, with 83% retention of deuterium. This observation, coupled with KIE data, supported the involvement of nickel hydride and vinyl sulfone intermediates, as well as the hydrogenation of the vinyl sulfone species. Similar experiments using deuterated vinyl sulfones also provided crucial mechanistic evidence acs.org.

Samarium-Mediated Allylic Sulfone Reductions: In the reduction of allylic sulfones using samarium diiodide ([Sm(H₂O)n]I₂), deuterium labeling experiments (employing D₂O) showed selective deuterium incorporation at the newly formed asymmetric carbon atom. This outcome strongly supported a proposed mechanism involving the formation of a chelated organosamarium intermediate, followed by intramolecular protonation by a samarium-bound water molecule nih.govacs.org.

Reaction with Elemental Sulfur: Tracer studies utilizing this compound labeled with ¹⁴C at the phenyl ring provided evidence that the reaction of this compound with elemental sulfur to yield diphenyl sulfide and sulfur dioxide proceeds via initial S–C bond cleavage of the sulfone. This is followed by the replacement of the sulfone group by elemental sulfur. Importantly, these experiments indicated no migration of the sulfide group during the process oup.com.

Iridium-Catalyzed Ortho-Deuteration: While not a synthesis of this compound itself, studies on the iridium-catalyzed ortho-deuteration of aryl sulfones have successfully achieved good deuterium incorporation on these substrates. This demonstrates the utility of deuterium labeling in understanding C–H activation mechanisms and functionalization strategies relevant to sulfone chemistry acs.org.

Table 2: Deuterium Labeling Experiments in Sulfone Chemistry

| Reaction Type | Labeled Substrate / Labeling Agent | Position of Deuterium | Observed Outcome | Mechanistic Insight |

| Nickel-Catalyzed Olefination | [α,α-D₂]biphenyl methanol | α-position | 78% D incorporation at α-position, 83% retention | Supports Ni-H and vinyl sulfone intermediates; hydrogenation of vinyl sulfone. |

| Samarium-Mediated Reduction | Allylic sulfone / D₂O | Newly formed chiral center | Selective D incorporation | Suggests formation of a chelated organosamarium intermediate and intramolecular protonation by a samarium-bound water molecule. |

| Reaction with Elemental Sulfur | This compound-1-¹⁴C | ¹⁴C at phenyl ring | Formation of diphenyl sulfide-x-¹⁴C | Indicates initial S–C bond cleavage of the sulfone and subsequent replacement of the sulfone group by elemental sulfur; no sulfide group migration. |

| Aromatic Sulfonation (Benzene) | Benzene-d₁ | Deuterium | KIE (1.14–1.35) | Proton removal from the sigma-complex may be rate-limiting. |

| Sulfone Formation (Singlet Oxygen) | Methyl protons of sulfide | C–H | KIE (2–4) | Supports intramolecular proton abstraction in persulfoxides as the rate-determining step. |

Compound List

this compound

Styrene

Vinyl sulfone

Biphenyl (B1667301) methanol

Benzene

Chlorobenzene

p-Dichlorobenzene

Sulfide

Sulfoxide

Sulfur dioxide

Sulfur trioxide

N-Ts-hydroxylamine

Ts-NO

Molybdooxaziridine complex

Nickel hydride

Samarium diiodide (SmI₂)

Organosamarium intermediate

Persulfoxide

S-hydroperoxysulfonium ylide

Thiyl radical

Aryltitanium reagents

Organozinc reagents

Grignard reagents

Benzylic radical

Alkyl radical

Sulfinate group

Sulfinic acid

Sulfonic acid

Sulfuryl chloride

Toluene

Anthracene

Naphthalene

Dioxane

Nitromethane

Nitrobenzene

Sulfolane

Dichloromethane

Acetonitrile

Tetrahydrofuran (THF)

Benzene-d₁

Hexadeuterobenzene

[α,α-D₂]biphenyl methanol

Allylic sulfone

Homoallylic alcohol

Thailandamide

Advanced Spectroscopic and Crystallographic Characterization of Diphenyl Sulfone and Its Supramolecular Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diphenyl Sulfone and Derivatives

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the connectivity and electronic environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed for this compound and its modified counterparts.

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound typically displays signals characteristic of aromatic protons. In DMSO-d₆, this compound exhibits signals around δ 7.98-7.96 ppm (multiplet, 4H) and δ 7.72-7.61 ppm (multiplet, 6H) rsc.org. The ¹³C NMR spectrum, also in DMSO-d₆, reveals distinct resonances for the aromatic carbons, with key signals at δ 141.11 ppm (ipso carbon attached to sulfur), δ 133.67 ppm (para carbon), δ 129.72 ppm (meta carbons), and δ 127.33 ppm (ortho carbons) rsc.org. These chemical shifts are consistent with the electron-withdrawing nature of the sulfone group, which influences the electron density of the phenyl rings.

Studies on various diaryl sulfones, including substituted derivatives, confirm the utility of ¹H and ¹³C NMR for structural confirmation. For instance, in CDCl₃, this compound shows ¹H NMR signals between δ 7.88–8.04 ppm (4H) and δ 7.43–7.65 ppm (6H) mdpi.com. The ¹³C NMR spectrum in CDCl₃ presents signals at δ 144.4 ppm, 132.8 ppm, 126.2 ppm, and 126.0 ppm mdpi.com. These values are in close agreement with those reported in other studies, underscoring the reliability of NMR for identifying the this compound core structure nih.govrsc.orgsigmaaldrich.comtcichemicals.com.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Integration (H) | References |

| ¹H | DMSO-d₆ | 7.98-7.96 | m | 4 | rsc.org |

| ¹H | DMSO-d₆ | 7.72-7.61 | m | 6 | rsc.org |

| ¹H | CDCl₃ | 7.88–8.04 | m | 4 | mdpi.com |

| ¹H | CDCl₃ | 7.43–7.65 | m | 6 | mdpi.com |

| ¹³C | DMSO-d₆ | 141.11 | - | - | rsc.org |

| ¹³C | DMSO-d₆ | 133.67 | - | - | rsc.org |

| ¹³C | DMSO-d₆ | 129.72 | - | - | rsc.org |

| ¹³C | DMSO-d₆ | 127.33 | - | - | rsc.org |

| ¹³C | CDCl₃ | 144.4 | - | - | mdpi.com |

| ¹³C | CDCl₃ | 132.8 | - | - | mdpi.com |

| ¹³C | CDCl₃ | 126.2 | - | - | mdpi.com |

| ¹³C | CDCl₃ | 126.0 | - | - | mdpi.com |

Note: 'm' denotes multiplet. Integration for ¹³C is not applicable.

²⁹Si NMR for Silylated Derivatives

While direct ²⁹Si NMR data for silylated this compound derivatives were not extensively detailed in the provided search results, ²⁹Si NMR is a crucial technique for characterizing silicon-containing organic compounds. The chemical shift of silicon in ²⁹Si NMR is highly sensitive to its chemical environment, allowing for the identification of Si-O, Si-C, and Si-N bonds, as well as the degree of substitution around the silicon atom. For silylated this compound derivatives, ²⁹Si NMR would provide direct evidence of the silylation process and confirm the successful incorporation of silicon moieties.

Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of compounds, as well as for elucidating fragmentation patterns that reveal structural features.

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its derivatives. For this compound (C₁₂H₁₀O₂S), the calculated monoisotopic mass is 218.04015 Da nih.govhmdb.ca. HRMS analyses have confirmed this molecular weight with high precision. For example, HRMS(MALDI) has reported a calculated mass for [M + H]⁺ of 219.0474 Da, with an observed value of 219.0476 Da for this compound mdpi.com. Similarly, in other studies, HRMS has been used to confirm the molecular formula of various sulfone compounds, including bis(4-chlorophenyl) sulfone and bis(4-bromophenyl) sulfone, by matching observed and calculated exact masses mdpi.com.

Table 2: HRMS Data for this compound and Related Compounds

| Compound Name | Ion Type | Calculated Mass (Da) | Observed Mass (Da) | Reference |

| This compound | [M+H]⁺ | 219.0474 | 219.0476 | mdpi.com |

| This compound | M⁺ | 218.04015 | 218.0402 | hmdb.ca |

| Bis(4-chlorophenyl) sulfone | [M+Na]⁺ | 308.9517 | 308.9514 | mdpi.com |

| Bis(4-bromophenyl) sulfone | [M+Na]⁺ | 396.9316 | 396.9314 | mdpi.com |

MALDI-TOF MS for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) mass spectrometry is particularly valuable for analyzing polymers and oligomers, including those containing this compound units. It allows for the determination of molecular weight distributions, identification of end groups, and characterization of polymer architectures cnr.itmdpi.comcnr.itacs.orggoogle.comrsc.orgacs.orgpsu.edu.

In the context of this compound-based polymers, MALDI-TOF MS has been used to characterize sulfonated copolyethersulfones cnr.itmdpi.com. These studies confirmed the presence of expected polymer chains, identified end groups (e.g., hydroxyl and chlorine), and detected cyclic oligomers cnr.itmdpi.com. For example, MALDI-TOF mass spectra of polyethersulfone (PES) samples showed homologous series corresponding to sodiated ions of expected PES chains terminated with hydroxyl groups cnr.it. The analysis also revealed the presence of cyclic copolymer chains mdpi.com.

MALDI-TOF MS has also been applied to polymers containing this compound moieties in their main chain, such as polyimides scispace.com. Furthermore, it is a key technique for analyzing poly(phenylene sulfide) (PPS) polymers, which share structural similarities with this compound derivatives, providing insights into cyclic oligomers and linear chain propagation acs.orgpsu.eduacs.org.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) and single-crystal X-ray diffraction are fundamental techniques for determining the three-dimensional arrangement of atoms in crystalline solids, revealing bond lengths, bond angles, and intermolecular interactions that define the crystal structure and supramolecular assemblies.

Studies on this compound itself and its derivatives have provided detailed crystallographic data. For this compound, the S=O bond lengths typically range from 1.392(5) to 1.463(3) Å, and S–C bond distances range from 1.743(7) to 1.790(3) Å. The C–S–C bond angles vary between 101.1(3)° and 106.80(14)°, while O–S–O bond angles are between 116.7(2)° and 120.61(8)° researchgate.net. These parameters are consistent across various studies and are indicative of the typical geometry around a sulfone group researchgate.netresearchgate.net.

In other related studies, X-ray diffraction has been used to assess the crystallinity of polymers containing this compound units, such as polybenzimidazole (PBI) proton-exchange membranes . It has also been employed to characterize the crystal structure of sulfones derived from heterocyclic compounds, revealing details about their molecular conformation and intermolecular bonding iucr.org.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) is fundamental for determining the precise three-dimensional arrangement of atoms within a crystal lattice, revealing molecular geometry and packing motifs.

In the crystal structure of pure this compound, the molecule adopts a mansard conformation , characterized by a significant dihedral angle of 76.34° between the two phenyl rings nih.gov. This non-planar arrangement influences how molecules pack in the solid state. The sulfur-oxygen (S=O) bond lengths are typically around 1.43 Å , and the carbon-sulfur (C-S) bond lengths are approximately 1.77 Å researchgate.net. The C–S–C valence angle around the sulfur atom is reported to be around 105° researchgate.net. In studies of diammonium this compound salts, the phenyl rings within the this compound core exhibit varying degrees of inclination. For instance, in 4,4′-diammoniumdiphenylsulfone sulfate (B86663) (4,4′-DDS-S), the mean planes of adjacent phenyl rings are inclined to each other by approximately 120.73° and 122.24° scispace.comrsc.org. In contrast, for 3,3′-diammoniumdiphenylsulfone sulfate (3,3′-DDS-S), the this compound core is more bent, with lower inclination angles of 91.18° and 98.64° scispace.comrsc.org. These variations in molecular geometry significantly impact crystal packing and intermolecular interactions.

Table 1: Key Crystallographic Parameters for this compound and Derivatives

| Parameter | This compound (Pure) | 4,4′-DDS-S (Cation A) | 4,4′-DDS-S (Cation B) | 3,3′-DDS-S (Cation A) | 3,3′-DDS-S (Cation B) |

| Dihedral Angle (Phenyl Rings) | 76.34° nih.gov | - | - | - | - |

| C–S–C Valence Angle | ~105° researchgate.net | 107.84(17)° scispace.comrsc.org | 107.61(17)° scispace.comrsc.org | 100.28(18)° scispace.comrsc.org | 103.22(19)° scispace.comrsc.org |

| Phenyl Ring Inclination Angle (Mean Planes) | - | 120.73(12)° scispace.comrsc.org | 122.24(13)° scispace.comrsc.org | 91.18(14)° scispace.comrsc.org | 98.64(14)° scispace.comrsc.org |

| S=O Bond Length (Å) | ~1.43 researchgate.net | 1.462(3)–1.493(3) scispace.comrsc.org | 1.462(3)–1.493(3) scispace.comrsc.org | 1.451(3)–1.501(3) scispace.comrsc.org | 1.451(3)–1.501(3) scispace.comrsc.org |

Note: "DDS-S" refers to diammonium this compound sulfate salts. Angles and bond lengths are representative values from cited studies.

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in dictating the supramolecular architecture of crystalline solids. In this compound, the primary hydrogen bonding interactions involve the sulfonyl oxygen atoms acting as acceptors for C–H donors from the phenyl rings.

Pure this compound molecules are linked through intermolecular C–H···O=S hydrogen-bonding interactions , with reported H···O distances of 2.462 Å . These interactions, along with π–π stacking, lead to the formation of antiparallel molecular chains, creating an interlocking packing mode nih.gov. In the case of diammonium this compound salts, more extensive hydrogen bonding networks are observed, including N–H···O and C–H···O hydrogen bonds , which contribute to the formation of three-dimensional frameworks scispace.comrsc.orgresearchgate.netresearchgate.net.

Intermolecular Interactions (e.g., S–O···π contacts)

Beyond hydrogen bonding, other non-covalent interactions contribute to the stability and arrangement of this compound in the solid state.

Hirshfeld Surface Analysis for Quantitative Interaction Description

Hirshfeld surface analysis provides a powerful method for quantitatively describing the nature and extent of intermolecular interactions within a crystal lattice, offering a detailed view of the molecular environment.

This analysis has been employed to characterize the supramolecular architecture of this compound derivatives, such as the diammonium this compound salts scispace.comrsc.orgresearchgate.netuomphysics.net. For these systems, Hirshfeld surface analysis highlights the dominant contributions of H···H, H···Cl/Cl···H, and O···H/H···O interactions researchgate.net. It allows for the visualization and quantitative comparison of similarities and differences in the intermolecular environments of the constituent ions, providing deeper insights into the factors governing crystal packing and stability rsc.org.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is invaluable for identifying functional groups and probing molecular vibrations, thereby confirming chemical structure and studying bonding characteristics.

Vibrational Analysis of Functional Groups

The sulfone (–SO₂–) functional group in this compound exhibits characteristic vibrational modes that are detectable in both IR and Raman spectra.

The asymmetric and symmetric stretching vibrations of the sulfone group (S=O) are typically found in the region of 1350–1300 cm⁻¹ and 1160–1100 cm⁻¹ , respectively. For this compound itself, IR spectroscopy has identified bands at 1312 cm⁻¹ and 1151 cm⁻¹ , which are consistent with the S=O stretching vibrations tum.de. Studies on related diammonium this compound salts report S–O bond lengths in the range of 1.451(3)–1.501(3) Å and C–S–C angles, which are indicative of the sulfone group's geometry scispace.comrsc.org. Vibrations associated with the aromatic phenyl rings, such as C–C stretching and C–H bending modes, also appear in the IR and Raman spectra, typically in the fingerprint region below 1600 cm⁻¹ scispace.com.

Table 2: Characteristic Vibrational Frequencies for this compound

| Technique | Assignment | Frequency (cm⁻¹) | Reference |

| IR | S=O Asymmetric Str. | ~1312 | tum.de |

| IR | S=O Symmetric Str. | ~1151 | tum.de |

| IR | C-S Stretching | 632–1057 | scispace.com |

| Raman | C-S Stretching | 633–1193 | scispace.com |

Note: Values are representative and may vary slightly depending on the specific study and conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Properties

UV-Vis spectroscopy probes electronic transitions within molecules, providing information about conjugated systems and chromophores. Photoluminescence (PL) studies, including fluorescence and phosphorescence, reveal the light-emitting characteristics of a compound.

This compound and its derivatives have been investigated using UV-Vis spectroscopy to understand their electronic absorption properties. For example, some this compound derivatives incorporating carbazole (B46965) units exhibit absorption bands in the UV region, with maxima reported around 230 nm, 275 nm, 300 nm, and 330 nm psu.edu. In studies of diammonium this compound sulfate salts, absorption bands were observed at approximately 214.83 nm, 257.06 nm, and 290.00 nm scispace.comrsc.org.

While pure this compound itself is not typically noted for strong photoluminescence, certain derivatives have shown promising photophysical properties, particularly in the context of thermally activated delayed fluorescence (TADF) for organic light-emitting diodes (OLEDs) mdpi.comresearchgate.netdntb.gov.uaresearcher.life. These specialized derivatives, often incorporating electron-donating carbazole moieties, can emit light in the blue or green spectral regions mdpi.comresearchgate.netdntb.gov.uaresearcher.life. Some of these compounds have achieved photoluminescence quantum yields exceeding 50% in degassed solutions mdpi.com. Devices fabricated with these this compound-based TADF emitters have demonstrated performance metrics such as turn-on voltages of around 4 V and maximum brightness levels of up to 178 cd/m² for deep blue emission mdpi.comresearchgate.net.

Computational Chemistry and Theoretical Modeling of Diphenyl Sulfone

Density Functional Theory (DFT) Calculations

DFT calculations provide a robust framework for investigating the electronic and structural characteristics of diphenyl sulfone. These methods are instrumental in predicting properties relevant to its applications, particularly in materials science and organic electronics.

Electronic Structure Elucidation (HOMO-LUMO Levels, Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, along with the energy gap between them (HOMO-LUMO gap, Eg), are fundamental descriptors of a molecule's electronic properties. These parameters dictate a molecule's reactivity, optical absorption, and charge transport capabilities.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), have been used to determine these frontier molecular orbitals for this compound and its derivatives. In many this compound-based systems designed for organic light-emitting diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF), the HOMO is typically localized on electron-donating moieties, while the LUMO is predominantly situated on the this compound electron-accepting unit mdpi.comarxiv.orgresearchgate.net. This spatial separation of HOMO and LUMO contributes to intramolecular charge transfer (ICT) characteristics mdpi.comresearchgate.net.

For instance, studies on this compound derivatives with carbazole (B46965) donor groups indicate that the HOMO is localized on the carbazole fragment, and the LUMO is on the this compound moiety, resulting in minimal overlap between these orbitals mdpi.comarxiv.org. This minimal overlap is a crucial factor for enabling efficient TADF processes.

Table 4.1.1: Representative HOMO-LUMO Gap Values from DFT Calculations

| Molecule/Derivative Context | Computational Method (Functional/Basis Set) | HOMO-LUMO Gap (eV) | Reference |

| This compound derivatives (TADF context) | B3LYP/6-31G(d,p) | Varies | mdpi.com |

| This compound derivatives (TADF context) | B3LYP/6-31G* | Varies | arxiv.org |

| This compound-based dyes | M06/6-31G(d,p) | Varies | researchgate.net |

| Spiro-connected compounds with sulfone units | B3LYP/6-311+G(d,p) | 3.04 - 3.79 | researchgate.net |

Note: Specific values for this compound itself are less commonly reported in isolation compared to its derivatives in specific applications.

Prediction of Excited States (Singlet and Triplet Energies)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the energies of excited electronic states, specifically the first singlet (S1) and first triplet (T1) states. The energy difference between these states, known as the singlet-triplet energy gap (ΔEST), is critical for understanding photophysical processes like intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are central to TADF materials.

Research on this compound derivatives for TADF applications has shown that a small ΔEST (typically < 0.2 eV) is essential for efficient RISC and thus high TADF efficiency mdpi.comarxiv.orgresearchgate.netarxiv.orgresearchgate.net. For example, derivatives like TMC-DPS have demonstrated significantly smaller ΔEST values (e.g., 0.094 eV) compared to others (e.g., DMOC-DPS with 0.386 eV), attributed to larger dihedral angles between donor and acceptor units, which reduce HOMO-LUMO overlap arxiv.orgresearchgate.netarxiv.orgresearchgate.net.

Table 4.1.2: Singlet-Triplet Energy Gaps (ΔEST) for this compound Derivatives

| Compound/Derivative | ΔEST (eV) | Computational Method | Reference |

| TMC-DPS | 0.094 | TD-DFT | arxiv.orgresearchgate.netarxiv.orgresearchgate.net |

| DMOC-DPS | 0.386 | TD-DFT | arxiv.orgresearchgate.netarxiv.orgresearchgate.net |

| Various carbazole-DPS derivatives | 0.14 – 0.22 | TD-DFT (B3LYP/6-31G(d,p)) | mdpi.com |

The triplet energy (ET) of this compound-based materials is also a key parameter, particularly for applications in phosphorescent OLEDs (PhOLEDs), where high triplet energies (> 2.8 eV) are needed to confine triplet excitons within the emissive layer rsc.org.

Electron Distribution Analysis

DFT calculations, including population analyses like the Mulliken population method and the generation of electrostatic potential (MEP) maps, provide insights into the electron distribution within the this compound molecule. These analyses help in understanding charge localization and the nature of chemical bonds.

For this compound derivatives used in TADF emitters, the electron distribution typically shows the HOMO localized on the donor part and the LUMO on the this compound acceptor mdpi.comresearchgate.net. This charge separation is indicative of intramolecular charge transfer researchgate.net. In some cases, the LUMO is described as being almost entirely this compound-based nih.gov. The sulfonyl group (SO2) itself is a polar functional group, influencing the electron distribution and dipole moment of the molecule.

Torsion Barriers and Conformational Analysis

The conformational flexibility of this compound, particularly the rotation around the C-S bonds connecting the phenyl rings to the sulfonyl group, can influence its electronic and physical properties. DFT calculations are used to determine the energy profiles for these torsional rotations, identifying stable conformers and the energy barriers between them.

While specific torsional barrier values for this compound itself are not extensively detailed in the provided snippets, studies on related biphenyl (B1667301) systems and other molecules containing similar C-S bonds highlight the importance of these calculations acs.orgcdnsciencepub.comysu.am. For instance, research on dipropyl sulfone revealed that long-range corrected hybrid functionals are crucial for accurately predicting dihedral angles and conformational preferences ysu.am. In the context of TADF emitters, large dihedral angles between donor and acceptor units attached to the this compound core have been shown to be beneficial for reducing HOMO-LUMO overlap and consequently minimizing the ΔEST arxiv.orgresearchgate.netarxiv.orgresearchgate.netlu.lv. For example, derivatives with dihedral angles around 71° were found to be highly twisted, contributing to their TADF properties lu.lv. DFT calculations have also been used to compare the flexibility of phenyl rings in this compound versus its derivative Dapsone (B1669823), suggesting Dapsone's rings are more flexible researchgate.net.

Electron Affinity Calculations

Electron affinity (EA) is a measure of a molecule's ability to accept an electron. DFT calculations can predict this property, often by relating it to the LUMO energy level. According to Koopmans' theorem, the electron affinity can be approximated as the negative of the LUMO energy mdpi.com.

Studies on this compound derivatives have reported electron affinity values, often in the context of their use in organic electronic devices. For example, estimated electron affinities for some solid-state derivatives ranged from 2.19 to 3.73 eV researchgate.netlu.lv. These values are important for understanding electron injection and transport characteristics in materials.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational technique employed to investigate the electronic excitation energies and optical properties of molecules like this compound. TD-DFT calculations are instrumental in predicting UV-Vis absorption spectra, fluorescence characteristics, and other photophysical phenomena.

Studies have utilized TD-DFT to analyze the electronic transitions in this compound derivatives designed as potential Thermally Activated Delayed Fluorescence (TADF) emitters. For instance, TD-DFT calculations on carbazole-diphenyl sulfone derivatives have helped elucidate the relationship between molecular structure and photophysical properties, predicting minimal overlap between HOMO and LUMO levels, which is indicative of potential TADF behavior lu.lv. These calculations have also been used to determine singlet (S1) and triplet (T1) excited state energies, with the singlet-triplet energy splitting (ΔEST) being a critical parameter for efficient TADF arxiv.orgresearchgate.net. For example, TD-DFT calculations on TMC-DPS predicted a ΔEST of 0.094 eV, attributed to large dihedral angles between donor and acceptor moieties, suggesting its suitability as a blue OLED emitter researchgate.net. Furthermore, TD-DFT has been employed to assign absorption bands in transient spectra of this compound radical anions and cations, correlating calculated transitions with experimental observations nih.gov.

Molecular Dynamics (MD) Simulations in this compound Research

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior, structural arrangements, and thermomechanical properties of materials containing this compound. These simulations allow for the study of molecular motion, diffusion, and interactions over time.

MD simulations have been extensively used to investigate epoxy resin systems cured with diamino-diphenyl sulfone (DDS) isomers, such as 3,3′-DDS and 4,4′-DDS mdpi.compurdue.edupurdue.eduresearchgate.netlammps.orgresearchgate.netnasa.gov. These studies aim to understand how the structure of the curing agent influences the thermomechanical properties of the resulting polymer. For example, MD simulations have been used to predict glass transition temperatures (Tg), thermal expansion coefficients, and elastic moduli, comparing these computational results with experimental data mdpi.compurdue.edupurdue.edu. In one study, MD simulations of epoxy systems cured with 3,3′-DDS and 4,4′-DDS revealed that the 3,3′-DDS system exhibited greater density and Young's modulus, which was attributed to differences in molecular fractional free volume and cohesive energy density mdpi.com. Another application involves simulating the adsorption behavior of epoxy resins, including those derived from this compound (e.g., diglycidyl ether of 4,4′-dihydroxy this compound, DGEDDS), on sand surfaces to understand intermolecular interactions mdpi.com. MD simulations have also been applied to study the structure and energy changes during the curing and cross-linking of epoxy resins involving DDS, predicting properties like Tg and mechanical characteristics researchgate.net.

Quantum Crystallography for Intermolecular Interactions

Quantum crystallography, particularly through charge density analysis, offers a detailed understanding of intermolecular interactions within crystalline structures of this compound and its derivatives. This approach allows for the quantitative description of bonding, hydrogen bonding, and other non-covalent interactions.

Studies have employed quantum crystallography to analyze the crystal structures of this compound and its modified forms. For pure this compound, crystal structure analysis reveals a mansard conformation with a dihedral angle of 76.34° between the phenyl rings. This compound molecules are linked via intermolecular C–H···O=S hydrogen-bonding interactions, with H···O distances of 2.462 Å, leading to antiparallel molecular chains and an interlocking packing mode further assisted by π–π interactions nih.gov. In related studies on hybrid organic-inorganic sulfates incorporating diammoniumdiphenylsulfone cations, crystallographic studies revealed layered structures stabilized by N–H/O hydrogen bonds, S–O/π contacts, and weak C–H/O hydrogen bonds. Hirshfeld surface analysis was used to quantitatively describe these intermolecular interactions scispace.comrsc.org. For instance, in the crystal structure of bis[bis(4-azaniumylphenyl) sulfone] tetranitrate monohydrate, cations are linked through N–H⋯O, O–H⋯O, and C–H⋯O hydrogen-bonding interactions, forming a three-dimensional supramolecular network nih.gov.

First-Principle Calculations for Polymerization Processes

First-principle calculations, often based on Density Functional Theory (DFT), are employed to model and understand the fundamental mechanisms and energetics of polymerization processes involving this compound or its related monomers. These calculations provide atomistic details about reaction pathways, transition states, and energy barriers.

Research has utilized first-principle calculations to investigate the hydration and proton transfer in sulfonated poly(phenylene sulfone) (sPSO2) ionomers, which are relevant for fuel cell applications nih.govacs.org. These calculations help evaluate the energetics associated with proton transfer and the role of water molecules in facilitating these processes. For example, ab initio calculations on oligomeric fragments of sPSO2 indicated that the interaction between neighboring sulfonic acid groups influences fragment conformation and stability nih.gov. The energy barrier for proton transfer in the presence of a single sulfonic acid group was calculated to be approximately 1.9 kcal/mol, and when bridged by water molecules, it reduced to 0.7 kcal/mol nih.gov. While direct polymerization of this compound itself isn't typically studied via first-principles in the context of monomer addition, first-principle studies are crucial for understanding the properties of polymers containing the this compound moiety, such as their backbone rigidity or the behavior of functional groups within the polymer chain during processes like proton transport nih.govacs.orgmpg.de.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish correlations between the chemical structure of this compound derivatives and their biological or material properties. By identifying key structural descriptors, QSAR models can predict the activity of new compounds and guide the design of molecules with desired characteristics.

QSAR has been applied to this compound derivatives, particularly in the context of their biological activities. For instance, QSAR studies have been conducted on dapsone (4,4′-diaminothis compound) derivatives to predict their antifungal activities sciepub.comglobalauthorid.com. These studies often involve quantum chemical calculations to derive molecular descriptors such as global electronegativity, HOMO/LUMO energies, and other electronic properties, which are then correlated with observed biological effects sciepub.com. The goal is to identify structural features that enhance potency or reduce undesirable effects. QSAR models have been developed with high statistical performance, using descriptors like HOMO and LUMO energies to explain the biological activities of dapsone derivatives against specific fungi sciepub.com. In other contexts, QSAR principles can be extended to predict physicochemical properties or material performance, although specific examples for this compound derivatives in this area were less prominent in the reviewed literature compared to biological activity.

Advanced Applications of Diphenyl Sulfone in Materials Science and Organic Chemistry

Diphenyl Sulfone in Polymer Science and Engineering

This compound plays a significant role in the synthesis and modification of various high-performance polymers, contributing to their enhanced thermal, mechanical, and chemical properties.

High-Performance Polymer Synthesis and Modification

This compound is recognized for its utility as a high-temperature solvent, particularly for processing rigid polymers that require elevated temperatures for dissolution wikipedia.orgfishersci.atcymitquimica.com. Its high boiling point (379 °C) and thermal stability make it suitable for dissolving polymers like Poly(ether ether ketone) (PEEK), which are intractable in common solvents at ambient temperatures wikipedia.orgresearchgate.net. DPS can be employed in the synthesis of PEEK, where it acts as a solvent at temperatures exceeding 270 °C researchgate.net. This solvent capability is crucial for enabling the processing of these high-performance materials, allowing for techniques such as film casting or fiber spinning that would otherwise be impossible researchgate.net.

Table 1: Properties of Sulfonated Poly(phenylene sulfone)s (sPPS)

| Property | Value | Source |

| Degree of Sulfonation | 100% | capes.gov.br |

| Ion Exchange Capacity (IEC) | 4.5 mequiv/g | capes.gov.br |

| Equivalent Weight (EW) | 220 g/equiv | capes.gov.br |

| Molecular Weight (Mw) | up to ≈ 61,000 g/mol | capes.gov.br |

| Intrinsic Viscosity | up to 0.73 dL/g | capes.gov.br |

| Density (dry) | 1.75 g/cm³ | capes.gov.br |

| Proton Conductivity | 5-7 times Nafion (at high T/low RH) | capes.gov.br |

This compound moieties can be integrated into the structure of phthalonitrile (B49051) polymers to create materials with enhanced high-temperature performance. Novel high-temperature phthalonitrile polymers have been synthesized using monomers containing this compound units, such as bis-[4-(3,4-dicyanophenoxy)phenyl]sulfone (BDS) researchgate.netresearchgate.net. These polymers are typically formed through the thermal polymerization of dicyanophenyl-containing monomers, often with specific curing agents like 4,4′-diaminothis compound (DDS) or related compounds researchgate.netresearchgate.netgoogle.comcnrs.frgoogle.com. The incorporation of the this compound unit contributes to excellent thermal and thermo-oxidative stability, high glass transition temperatures (Tg), and robust mechanical properties researchgate.netresearchgate.net. For instance, a BDS-based polymer has been reported to exhibit a Tg of 337 °C and high thermal stability researchgate.net. Other studies show that phthalonitrile polymers incorporating sulfone linkages, such as those derived from 4,4'-dichlorothis compound (DCDPS) and 4,4'-dihydroxydiphenylsulfone (DHDPS), can achieve Tg values exceeding 400 °C and exhibit high char yields, making them suitable for demanding high-temperature applications researchgate.netresearchgate.netgoogle.comcnrs.fr.

Table 2: Properties of this compound-Based Phthalonitrile Polymers

| Property | Value | Source |

| Monomer Examples | BDS, Phthalonitrile-sulfone oligomers | researchgate.netresearchgate.netgoogle.comgoogle.com |

| Curing Agent Examples | DDS, m-BAPS | researchgate.netresearchgate.netgoogle.comcnrs.fr |

| Glass Transition Temperature (Tg) | Up to 337 °C, >400 °C, >450 °C | researchgate.netresearchgate.netcnrs.fr |

| 5% Weight Loss Temperature (T5d) | 525–528 °C (N₂), 513–520 °C (Air) | researchgate.net |

| Char Yield (at 900 °C or 1000 °C) | 62–70% (900 °C), >72% (1000 °C) | researchgate.netcnrs.fr |

| Young's Modulus | 4.02 GPa | researchgate.net |

| Tensile Strength | 64.16 MPa | researchgate.net |

Photoresist Components for Lithographic Applications

This compound and its derivatives serve as valuable components in photoresist formulations for advanced lithographic applications, particularly in semiconductor manufacturing acs.orgiosrjournals.orgmdpi.com. DPS can act as a solvent to aid in the development of photoresists, enhancing their solubility . More significantly, the inclusion of this compound units within photoresist formulations, especially in chemically amplified resists (CARs) for Extreme Ultraviolet (EUV) lithography, has been shown to substantially increase the acid yield generated upon exposure mdpi.com. This increased acid generation leads to enhanced sensitivity of the resist, allowing for higher resolution patterning at lower exposure doses mdpi.com.

Specific sulfone derivatives have been explored as photoactive compounds or as core structures for molecular resists. For instance, 4,4'-dihydroxy this compound and 4,4'-diamino this compound have been used in photoresist compositions iosrjournals.org. Furthermore, molecular resists featuring a sulfone core functionalized with radiation-sensitive triphenylsulfonium (B1202918) units have demonstrated high resolution (e.g., 16/13 nm) and low line edge roughness in both electron-beam (e-beam) and EUV lithography acs.org. These sulfone-based resists can exhibit high etch resistance and accurate pattern transfer capabilities, making them promising for sub-13 nm nanolithography acs.org. The ability of sulfones to improve the yield of photo-generated acids is a key factor in their utility for next-generation lithography mdpi.com.

Compound List:

this compound (DPS)

Poly(ether ether ketone) (PEEK)

Poly(ether sulfone) (PES)

4-alkoxy-4'-hydroxydiphenyl sulfones

Sulfonated poly(phenylene sulfone)s (sPPS)

4,4'-difluorodiphenylsulfone

Disodium 3,3'-disulfonate-4,4'-difluorodiphenylsulfone

4,4'-thiobisbenzenethiol (B122378)

bis-[4-(3,4-dicyanophenoxy)phenyl]sulfone (BDS)

4-nitrophthalonitrile (B195368) (NPN)

1,3-bis(4-aminophenoxy)benzene (B160649) (APB)

4,4′-diaminothis compound (DDS)

4,4′-bis(3-aminophenoxy)this compound (m-BAPS)

4,4'-dichlorothis compound (DCDPS)

4,4′dihydroxydiphenylsulfone (DHDPS)

4,4'-dihydroxy this compound

4,4'-diamino this compound

Role in Polymerization of Vinyl Monomers